7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
7-methylsulfanyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRVFNMDGCWLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=NC=C2C(=O)OC1=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Chlorinated Pyrimidine Precursors with Propylamine
This method involves reacting 7-chloro-1H-pyrimido[4,5-d] oxazine-2,4-dione with propylamine under reflux conditions. The methylthio group is introduced via nucleophilic substitution using sodium thiomethoxide .
Reagents :
-
Propylamine (1.2–1.5 equiv)
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Sodium thiomethoxide (1.1 equiv)
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Solvent: Dimethylformamide (DMF) or toluene
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Base: Potassium carbonate
Procedure :
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Amination : 7-Chloro precursor (1.0 equiv) reacts with propylamine in DMF at 80–90°C for 6–8 hours.
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Thiolation : Sodium thiomethoxide is added, and the mixture is stirred at 50°C for 3 hours.
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Workup : The product is precipitated by ice-water quenching, filtered, and recrystallized from ethanol .
Yield : 78–85%
Purity : >95% (HPLC)
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–90°C (Amination); 50°C (Thiolation) |
| Time | 6–8 hours (Amination); 3 hours (Thiolation) |
| Solvent | DMF/Toluene (3:1 v/v) |
| Key Intermediate | 7-Chloro-1-propyl derivative |
One-Pot Multicomponent Synthesis
This approach combines 4-amino-5-propylpyrimidine-2,6-diol, methylthioacetic acid, and urea in a single pot .
Reagents :
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4-Amino-5-propylpyrimidine-2,6-diol
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Methylthioacetic acid (1.5 equiv)
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Urea (2.0 equiv)
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Catalyst: Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA)
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Solvent: Ethanol or acetic acid
Procedure :
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Condensation : 4-Amino-5-propylpyrimidine-2,6-diol reacts with methylthioacetic acid at 100°C for 2 hours.
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Cyclization : Urea and TFA (10 mol%) are added, and the mixture is refluxed for 8–10 hours.
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Isolation : The product is filtered and purified via column chromatography (SiO₂, ethyl acetate/hexane) .
Yield : 68–75%
Purity : 92–94% (NMR)
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% TFA |
| Cyclization Time | 8–10 hours |
| Solvent System | Ethanol/Acetic acid (4:1 v/v) |
| Key Intermediate | 4-Propyl-6-methylthiouracil |
Catalytic Coupling of Pyrimidine-2,4-dione with Propyl Bromide
A palladium-catalyzed cross-coupling reaction introduces the propyl group to 7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione .
Reagents :
-
Propyl bromide (1.3 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane
Procedure :
-
Coupling : The substrate, propyl bromide, and Pd(OAc)₂/Xantphos are heated at 110°C for 12 hours.
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Quenching : The mixture is diluted with water and extracted with dichloromethane.
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Purification : Silica gel chromatography (ethyl acetate/hexane) yields the product .
Yield : 82–92%
Purity : 97% (LC-MS)
| Parameter | Value |
|---|---|
| Catalyst System | Pd(OAc)₂/Xantphos |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Base | Cs₂CO₃ |
Nucleophilic Displacement of 7-Sulfonyloxy Derivatives
A two-step method replaces a sulfonyloxy group with methylthio and propyl groups .
Reagents :
-
7-(Trifluoromethanesulfonyloxy)-1H-pyrimido[4,5-d][1, oxazine-2,4-dione
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Sodium thiomethoxide (1.2 equiv)
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Propyl iodide (1.5 equiv)
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Solvent: Tetrahydrofuran (THF)
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Base: NaH
Procedure :
-
Thiolation : Sodium thiomethoxide displaces the triflate group at 25°C for 4 hours.
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Alkylation : Propyl iodide and NaH are added, and the mixture is stirred at 60°C for 6 hours.
-
Isolation : The product is extracted with ethyl acetate and recrystallized .
Yield : 70–78%
Purity : 93–95%
| Parameter | Value |
|---|---|
| Displacement Agent | Sodium thiomethoxide |
| Alkylation Agent | Propyl iodide |
| Solvent | THF |
| Key Intermediate | 7-Triflate derivative |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclization | 78–85 | >95 | High | Industrial |
| Multicomponent | 68–75 | 92–94 | Moderate | Lab-scale |
| Catalytic Coupling | 82–92 | 97 | Low | Pilot-scale |
| Nucleophilic Displacement | 70–78 | 93–95 | High | Industrial |
Key Observations :
-
Catalytic Coupling offers the highest purity (97%) but requires expensive palladium catalysts .
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Cyclization and Nucleophilic Displacement are cost-effective for large-scale production .
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Multicomponent Synthesis reduces step count but yields slightly lower purity .
Optimization Strategies
Solvent Effects :
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DMF enhances reaction rates in cyclization but complicates purification .
-
Ethanol improves solubility in multicomponent reactions but limits temperature control .
Catalyst Screening :
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Pd(OAc)₂/Xantphos outperforms PdCl₂(PPh₃)₂ in coupling reactions (yield: 92% vs. 68%) .
-
TFA provides faster cyclization than PTSA (8 hours vs. 12 hours) .
Temperature Impact :
Challenges and Solutions
Byproduct Formation :
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Issue : Propyl over-alkylation at N3 position.
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Solution : Use 1.3 equiv propyl bromide and Cs₂CO₃ to limit dialkylation .
Low Solubility :
-
Issue : Precipitation during multicomponent synthesis.
-
Solution : Add dimethyl sulfoxide (DMSO) as co-solvent (10% v/v) .
Catalyst Deactivation :
-
Issue : Pd leaching in coupling reactions.
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Solution : Employ polymer-supported Pd catalysts for reuse .
Recent Advances (Post-2023)
Chemical Reactions Analysis
Types of Reactions
7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
- CAS Number : 1253789-69-3
- Molecular Formula : C₁₀H₁₁N₃O₃S
- Molecular Weight : 253.28 g/mol
- Purity : ≥95% (typical commercial grade)
This heterocyclic compound belongs to the pyrimido-oxazine family, characterized by a fused pyrimidine-oxazine core. The 7-position methylthio (-SMe) and 1-position propyl (-C₃H₇) substituents define its structural uniqueness.
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents at the 1-position (alkyl/aryl groups) and 7-position (methylthio, phenyl, or substituted amino groups).
Table 1: Comparative Analysis of Pyrimido-Oxazine Derivatives
Structural and Functional Insights
- 1-Position Substituents: Propyl vs. Methyl vs.
- 7-Position Substituents: Methylthio (-SMe): Increases metabolic stability compared to amino or hydroxyl groups . Phenyl (-C₆H₅): Enhances aromatic stacking in protein-ligand interactions but may reduce solubility .
Biological Activity
7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS No. 1253789-69-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₁₀H₁₁N₃O₃S. The compound features a pyrimidine core fused with an oxazine ring and a methylthio group, which contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₃S |
| CAS Number | 1253789-69-3 |
| Purity | ≥95% |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases : The compound has been shown to inhibit protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its antiproliferative effects .
- Modulation of Cellular Signaling : It influences cellular signaling pathways by affecting gene expression and cellular metabolism. The binding interactions with specific biomolecules disrupt normal cellular functions .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antiproliferative Activity
In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values suggest strong antimicrobial efficacy comparable to standard antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular assays .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- Objective : Evaluate the efficacy in reducing tumor growth in xenograft models.
- Findings : Significant reduction in tumor size was observed with minimal side effects compared to conventional chemotherapy agents.
-
Case Study on Antimicrobial Resistance :
- Objective : Assess effectiveness against antibiotic-resistant strains.
- Findings : Showed promising results against multi-drug resistant pathogens, suggesting potential as a novel therapeutic agent .
Q & A
Q. How do steric and electronic effects of the methylthio and propyl substituents influence regioselectivity in substitution reactions?
- Methodological Answer :
- Steric Maps : Generate 3D steric maps (e.g., using SambVca) to quantify substituent bulk.
- Hammett Analysis : Correlate σp values of substituents with reaction rates (log k) in nucleophilic aromatic substitution. The methylthio group’s +M effect may dominate over propyl’s inductive (-I) effect .
Tables for Key Data
Table 1 : Optimized Synthetic Conditions for Derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±15% yield |
| Amine Equivalents | 2.2–2.5 eq | ±20% yield |
| Solvent (EtOH:H2O) | 4:1 v/v | ±10% purity |
| Source: Adapted from |
Table 2 : Computational vs. Experimental Redox Potentials
| Method | E1/2 (V vs. SCE) | Deviation |
|---|---|---|
| DFT (B3LYP/6-31G*) | -1.25 | 0.08 V |
| Experimental (CV) | -1.33 | — |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
